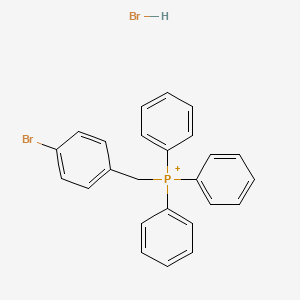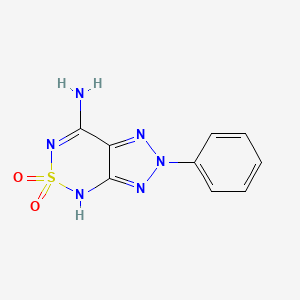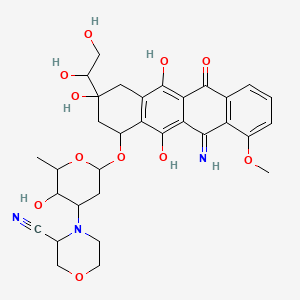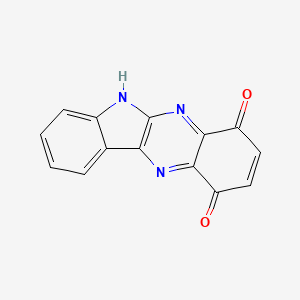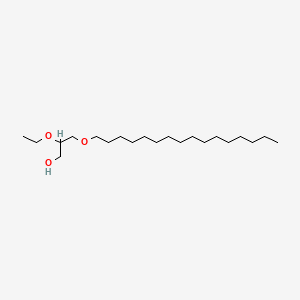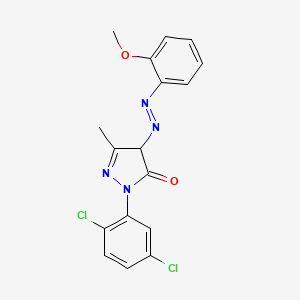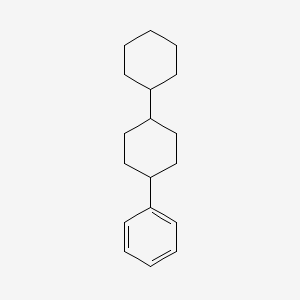
(1,1'-Bicyclohexyl)-4-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Bicyclohexyl)-4-ylbenzene is an organic compound that consists of a benzene ring attached to a bicyclohexyl group. This compound is known for its unique structure, which combines the aromatic properties of benzene with the stability and flexibility of the bicyclohexyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bicyclohexyl)-4-ylbenzene typically involves the catalytic hydrogenation of diphenyl compounds. One common method is the reduction of diphenyl using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The reaction conditions usually involve temperatures ranging from 80°C to 220°C and pressures between 1 to 10 MPa .
Industrial Production Methods
In industrial settings, (1,1’-Bicyclohexyl)-4-ylbenzene can be produced through a continuous flow process where the reactants are passed over a fixed bed of catalyst. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Bicyclohexyl)-4-ylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
(1,1’-Bicyclohexyl)-4-ylbenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,1’-Bicyclohexyl)-4-ylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bicyclohexyl group provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclohexyl: Similar structure but lacks the benzene ring, making it less versatile in aromatic substitution reactions.
Cyclohexylbenzene: Contains a single cyclohexyl group attached to a benzene ring, offering different reactivity and stability compared to (1,1’-Bicyclohexyl)-4-ylbenzene.
Uniqueness
(1,1’-Bicyclohexyl)-4-ylbenzene is unique due to its combination of aromatic and aliphatic characteristics, providing a balance of stability, flexibility, and reactivity. This makes it a valuable compound in various applications, from organic synthesis to industrial processes .
Propiedades
Número CAS |
21484-11-7 |
|---|---|
Fórmula molecular |
C18H26 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
Clave InChI |
MRGBGAHKAGKZID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



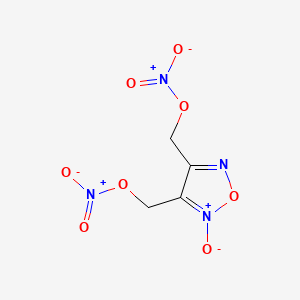
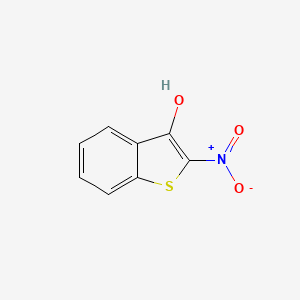
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)

